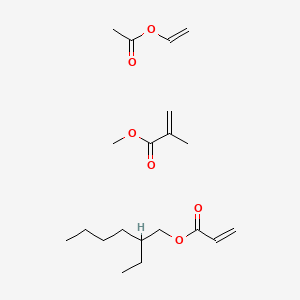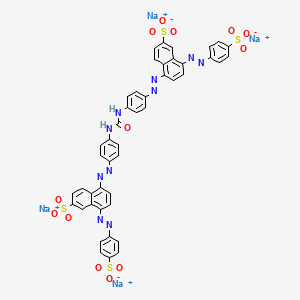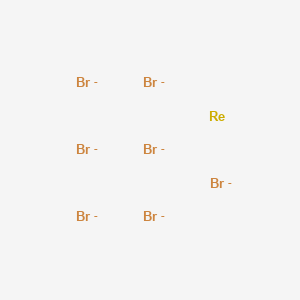
3,14-Dihydroxycarda-16,20(22)-dienolide
描述
3,14-Dihydroxycarda-16,20(22)-dienolide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of cardenolides, which are a group of naturally occurring cardiac glycosides. These compounds are known for their ability to inhibit the sodium-potassium ATPase enzyme, which plays a crucial role in cellular ion balance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,14-Dihydroxycarda-16,20(22)-dienolide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core structure: This involves the construction of the steroidal backbone through a series of cyclization reactions.
Introduction of hydroxyl groups: Hydroxylation reactions are carried out to introduce hydroxyl groups at the 3 and 14 positions. This can be achieved using reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Formation of the dienolide moiety: The dienolide structure is introduced through a series of elimination and cyclization reactions, often involving the use of strong bases or acids.
Industrial Production Methods
Industrial production of this compound may involve the extraction of precursor compounds from natural sources, followed by chemical modification. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.
化学反应分析
Types of Reactions
3,14-Dihydroxycarda-16,20(22)-dienolide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form dihydro derivatives using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated, acylated, or sulfonated derivatives.
科学研究应用
3,14-Dihydroxycarda-16,20(22)-dienolide has several applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of cardenolides and their derivatives.
Biology: Investigated for its effects on cellular ion balance and potential as a tool for studying ion transport mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of heart conditions due to its ability to inhibit sodium-potassium ATPase.
作用机制
The primary mechanism of action of 3,14-Dihydroxycarda-16,20(22)-dienolide involves the inhibition of the sodium-potassium ATPase enzyme. This enzyme is responsible for maintaining the balance of sodium and potassium ions across the cell membrane. Inhibition of this enzyme leads to an increase in intracellular sodium levels, which indirectly increases intracellular calcium levels through the sodium-calcium exchanger. This increase in calcium enhances cardiac contractility, making cardenolides useful in the treatment of certain heart conditions.
相似化合物的比较
Similar Compounds
Digitoxin: Another cardenolide with similar inhibitory effects on sodium-potassium ATPase.
Ouabain: A well-known cardenolide used in research for its potent effects on ion transport.
Digoxin: A widely used cardiac glycoside with similar therapeutic applications.
Uniqueness
3,14-Dihydroxycarda-16,20(22)-dienolide is unique due to its specific hydroxylation pattern and dienolide structure, which may confer distinct pharmacological properties compared to other cardenolides. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects and applications.
属性
IUPAC Name |
3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h7,11,15-16,18-19,24,26H,3-6,8-10,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGABECOLNBBTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CC=C4C5=CC(=O)OC5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950290 | |
| Record name | 3,14-Dihydroxycarda-16,20(22)-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2763-20-4 | |
| Record name | RHODEXIN B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,14-Dihydroxycarda-16,20(22)-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















